![molecular formula C25H18ClN3O4 B387169 [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B387169.png)
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is a complex organic compound with the molecular formula C25H18ClN3O4 and a molecular weight of 459.88 g/mol This compound is characterized by its unique structure, which includes a quinoline moiety, a carbohydrazonoyl group, and a chlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carbohydrazonoyl Group: The carbohydrazonoyl group is introduced through the reaction of the quinoline derivative with hydrazine hydrate and an appropriate acylating agent.
Formation of the Chlorobenzoate Ester: The final step involves the esterification of the phenolic hydroxyl group with 2-chlorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted benzoate derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and reflux.
Substitution: Amines, thiols, dimethylformamide (DMF), and room temperature.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted benzoate derivatives.
科学研究应用
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of [2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of essential biological processes. It may also interfere with cellular signaling pathways, resulting in the modulation of gene expression and cell proliferation.
相似化合物的比较
Similar Compounds
- 2-Methoxy-4-(2-(1-naphthylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 2-Methoxy-4-(2-((3-methoxyanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Methoxy-4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C25H18ClN3O4 |
|---|---|
分子量 |
459.9g/mol |
IUPAC 名称 |
[2-methoxy-4-[(E)-(quinoline-2-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C25H18ClN3O4/c1-32-23-14-16(10-13-22(23)33-25(31)18-7-3-4-8-19(18)26)15-27-29-24(30)21-12-11-17-6-2-5-9-20(17)28-21/h2-15H,1H3,(H,29,30)/b27-15+ |
InChI 键 |
MQVJQCYKBIQWJW-JFLMPSFJSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl |
手性 SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl |
规范 SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=NC3=CC=CC=C3C=C2)OC(=O)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


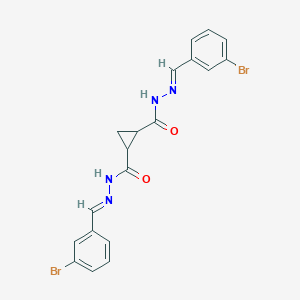
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-(2-allylphenoxy)acetohydrazide](/img/structure/B387091.png)
![N'-[(2-bromo-1-benzothien-3-yl)methylene]-2-hydroxybenzohydrazide](/img/structure/B387092.png)
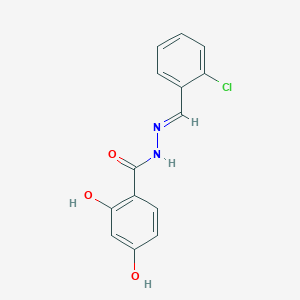
![2-N-[(E)-(3-fluorophenyl)methylideneamino]-6-morpholin-4-yl-4-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B387097.png)

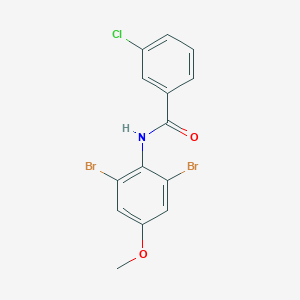
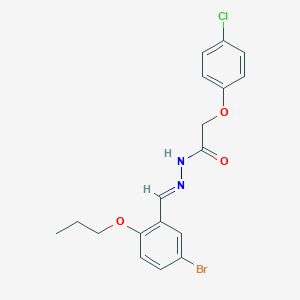
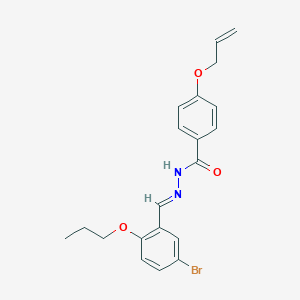
![2-ethoxy-5-[(E)-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B387103.png)
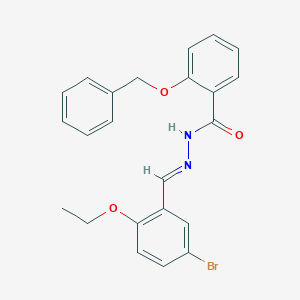
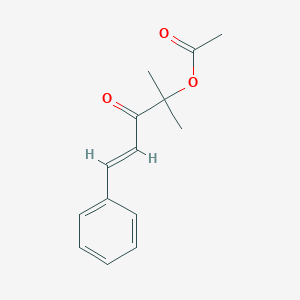
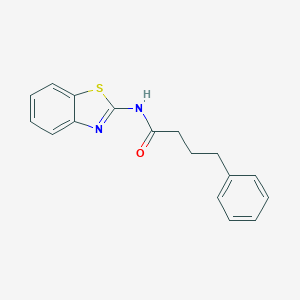
![N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(2-methylphenoxy)propanamide](/img/structure/B387108.png)
